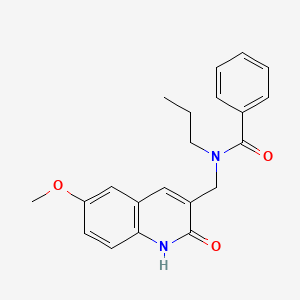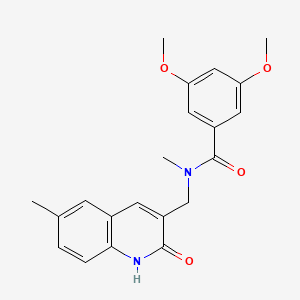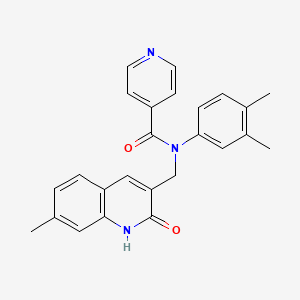
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide, also known as HPB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HPB belongs to the family of benzamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been found to have a range of potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been used as a chemical probe to study the function of certain enzymes and receptors in the body.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to inhibit the activity of certain enzymes and receptors, including cyclooxygenase-2, phosphodiesterase-4, and TRPV1 receptors. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect against neurodegeneration. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has also been found to improve cognitive function and memory in animal models. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide also exhibits a range of biochemical and physiological effects, making it suitable for a variety of research applications. However, there are also some limitations to using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various signaling pathways in the body. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide may have off-target effects that need to be carefully considered when designing experiments.
Direcciones Futuras
There are many potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide and its effects on various signaling pathways in the body. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide may also have potential applications in the treatment of cancer and inflammation. Overall, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide is a promising compound that warrants further investigation in the field of scientific research.
Métodos De Síntesis
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide can be synthesized using a multi-step reaction sequence that involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with propylamine, followed by the reaction of the resulting imine with 4-bromobenzoyl chloride. The final product is obtained through a reduction reaction using sodium borohydride. The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-11-23(21(25)15-7-5-4-6-8-15)14-17-12-16-13-18(26-2)9-10-19(16)22-20(17)24/h4-10,12-13H,3,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKJSMLUWXLOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)






![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)





